molecular formula C12H12O3 B13466586 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13466586
M. Wt: 204.22 g/mol
InChI Key: SRYABHJLJHUBSU-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H12O3. It is a derivative of benzaldehyde, featuring ethoxy and prop-2-yn-1-yloxy substituents on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The mixture is stirred for several hours, followed by extraction and purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy or prop-2-yn-1-yloxy groups.

Major Products Formed

    Oxidation: 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modifying their activity. The ethoxy and prop-2-yn-1-yloxy groups can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both ethoxy and prop-2-yn-1-yloxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethoxy-2-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C12H12O3/c1-3-8-15-12-10(9-13)6-5-7-11(12)14-4-2/h1,5-7,9H,4,8H2,2H3

InChI Key

SRYABHJLJHUBSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC#C)C=O

Origin of Product

United States

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